4'-O-Benzyloxy Ezetimibe

Übersicht

Beschreibung

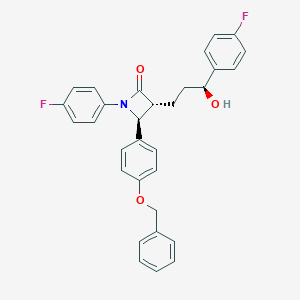

(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, also known as (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, is a useful research compound. Its molecular formula is C31H27F2NO3 and its molecular weight is 499.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cholesterol Absorption Inhibition

Ezetimibe, the active form associated with this compound, is primarily known for its role as a cholesterol absorption inhibitor. It selectively inhibits the intestinal absorption of cholesterol and related phytosterols by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein. This mechanism is crucial for reducing serum cholesterol levels and managing hyperlipidemia.

Synthesis of Ezetimibe

The compound serves as an intermediate in the synthesis of Ezetimibe, a widely used medication for lowering cholesterol levels in patients with dyslipidemia. The preparation methods for this compound have been documented in various patents, highlighting its significance in pharmaceutical formulations aimed at cardiovascular health .

Potential Anti-Cancer Properties

Emerging studies suggest that derivatives of azetidinone compounds may exhibit anti-cancer properties. Research has indicated that modifications to the azetidinone structure can enhance cytotoxic effects against certain cancer cell lines, paving the way for further exploration into its potential as an anti-cancer agent .

Case Studies and Research Findings

Wirkmechanismus

Target of Action

The primary target of 4’-O-Benzyloxy Ezetimibe, also known as Ezetimibe, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It acts by inhibiting the sterol transporter NPC1L1, thereby reducing the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe and statins influence different lipid pathways to control plasma cholesterol . Most of ezetimibe is rapidly and extensively metabolized within the intestinal mucosa to form an equally active glucuronide derivative (ezetimibe-glucuronide) .

Pharmacokinetics

After oral administration, ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: C max (65.73 ± 47.14), T max (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL −1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL −1) .

Result of Action

The action of ezetimibe results in a reduction in the levels of low-density lipoprotein cholesterol (LDL-C), which is the primary target of therapy in the primary and secondary prevention of cardiovascular events . Early trials demonstrated an additional reduction in LDL-C levels of 12–19% when ezetimibe was taken in conjunction with a statin .

Action Environment

The action of ezetimibe is influenced by environmental factors such as the presence of food. For instance, the plasma exposure of ezetimibe and ezetimibe-glucuronide increased by 11.1- and 4.4-fold in rats induced with carbon tetrachloride (CCl4) following an oral administration of 10 mg/kg ezetimibe . This suggests that the bioavailability of ezetimibe can be influenced by factors such as diet and liver function.

Biochemische Analyse

Biochemical Properties

4’-O-Benzyloxy Ezetimibe plays a crucial role in biochemical reactions by inhibiting the absorption of cholesterol in the small intestine. It interacts with enzymes such as UDP-glucuronosyltransferase (UGT) which metabolizes it into its active glucuronide form . This interaction is essential for its function as it allows the compound to exert its cholesterol-lowering effects. Additionally, 4’-O-Benzyloxy Ezetimibe binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of the small intestine, preventing cholesterol uptake into enterocytes .

Cellular Effects

4’-O-Benzyloxy Ezetimibe affects various cell types and cellular processes. In enterocytes, it reduces cholesterol absorption, leading to decreased intracellular cholesterol levels. This reduction influences cell signaling pathways, particularly those involved in lipid metabolism. The compound also affects gene expression by downregulating genes involved in cholesterol synthesis and uptake . Furthermore, 4’-O-Benzyloxy Ezetimibe impacts cellular metabolism by altering the balance of cholesterol and other lipids within the cell.

Molecular Mechanism

The molecular mechanism of 4’-O-Benzyloxy Ezetimibe involves its binding to the NPC1L1 protein, which is crucial for cholesterol absorption. By inhibiting this protein, the compound prevents the internalization of cholesterol into enterocytes . Additionally, 4’-O-Benzyloxy Ezetimibe undergoes glucuronidation by UGT enzymes, forming an active metabolite that continues to inhibit cholesterol absorption . This dual mechanism ensures the compound’s efficacy in reducing cholesterol levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-O-Benzyloxy Ezetimibe change over time. The compound is stable under standard conditions, but its efficacy may decrease with prolonged exposure to light and heat. Degradation products may form, potentially reducing its cholesterol-lowering effects. Long-term studies have shown that 4’-O-Benzyloxy Ezetimibe maintains its activity in vitro and in vivo, although its potency may diminish over extended periods .

Dosage Effects in Animal Models

The effects of 4’-O-Benzyloxy Ezetimibe vary with different dosages in animal models. At low doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

4’-O-Benzyloxy Ezetimibe is involved in several metabolic pathways. It is primarily metabolized by UGT enzymes to form its active glucuronide derivative . This metabolite retains the ability to inhibit cholesterol absorption. The compound also interacts with other enzymes involved in lipid metabolism, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 4’-O-Benzyloxy Ezetimibe is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized in the small intestine, where it exerts its cholesterol-lowering effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas of the cell.

Subcellular Localization

4’-O-Benzyloxy Ezetimibe is localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein . This subcellular localization is crucial for its function as it allows the compound to effectively inhibit cholesterol absorption. Post-translational modifications and targeting signals direct 4’-O-Benzyloxy Ezetimibe to this specific compartment, ensuring its activity and function.

Biologische Aktivität

The compound (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, also known as Compound 2a, is an important intermediate in the synthesis of ezetimibe, a well-known cholesterol absorption inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in clinical settings.

- Molecular Formula : C25H22FNO4

- Molecular Weight : 419.445 g/mol

- CAS Number : 204589-82-2

- IUPAC Name : (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

Ezetimibe, derived from Compound 2a, selectively inhibits the intestinal absorption of cholesterol and related phytosterols. It operates by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein at the brush border of the small intestine, which is pivotal for cholesterol uptake. This action results in decreased cholesterol levels in the bloodstream, making it a valuable therapeutic agent for conditions such as hyperlipidemia and atherosclerosis.

Pharmacological Studies

Several studies have investigated the biological activity of Compound 2a and its derivatives:

- Cholesterol Absorption Inhibition : Clinical trials have demonstrated that ezetimibe significantly reduces low-density lipoprotein (LDL) cholesterol levels when administered to patients with hyperlipidemia. The efficacy of Compound 2a is attributed to its structural similarity to ezetimibe, enhancing its ability to inhibit cholesterol absorption.

- Safety Profile : Ezetimibe has been shown to be well-tolerated in clinical settings, with a safety profile that includes minimal adverse effects compared to other lipid-lowering agents. Studies indicate that the compound does not significantly affect liver function or cause muscle-related side effects common with statins.

Case Study 1: Efficacy in Hyperlipidemia

A double-blind randomized controlled trial involving 300 participants assessed the efficacy of ezetimibe in lowering LDL cholesterol levels. Results indicated a significant reduction in LDL levels by an average of 18% after 12 weeks of treatment compared to placebo groups. This underscores the effectiveness of Compound 2a as a therapeutic agent.

Case Study 2: Combination Therapy

A study examined the effects of combining ezetimibe with statins in patients with familial hypercholesterolemia. The combination therapy resulted in a more pronounced decrease in LDL cholesterol levels compared to statin monotherapy alone, highlighting the synergistic effects of these compounds.

Data Summary

| Study Type | Sample Size | Treatment Duration | LDL Reduction (%) | Adverse Effects |

|---|---|---|---|---|

| Randomized Controlled Trial | 300 | 12 weeks | 18 | Minimal (headache, fatigue) |

| Combination Therapy | 150 | 24 weeks | 25 | Mild myalgia |

Eigenschaften

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYVFYMGVLFXQK-DYIKCSJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107850 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163222-32-0 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.